molecular formula C16H18ClN5 B384493 N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE CAS No. 612523-96-3

N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE

Cat. No.: B384493
CAS No.: 612523-96-3
M. Wt: 315.8g/mol
InChI Key: BHIJZTRBCQZDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sec-butyl group: This step involves the alkylation of the pyrazolopyrimidine core with sec-butyl halides in the presence of a base.

    Attachment of the 4-chlorobenzyl group: This can be done through a nucleophilic substitution reaction using 4-chlorobenzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(SEC-BUTYL)-1-(4-METHYLBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE
  • N-(SEC-BUTYL)-1-(4-FLUOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE

Uniqueness

N-(SEC-BUTYL)-1-(4-CHLOROBENZYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited for specific applications where the 4-chlorobenzyl group plays a crucial role.

Properties

CAS No.

612523-96-3

Molecular Formula

C16H18ClN5

Molecular Weight

315.8g/mol

IUPAC Name

N-butan-2-yl-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H18ClN5/c1-3-11(2)21-15-14-8-20-22(16(14)19-10-18-15)9-12-4-6-13(17)7-5-12/h4-8,10-11H,3,9H2,1-2H3,(H,18,19,21)

InChI Key

BHIJZTRBCQZDRH-UHFFFAOYSA-N

SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl

Canonical SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.